molecular formula C11H14ClFO2 B8031647 1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene

1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene

Cat. No.: B8031647
M. Wt: 232.68 g/mol
InChI Key: KDRPWSVSMPCSER-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is an organic compound with a complex aromatic structure It features a benzene ring substituted with chlorine, fluorine, methoxy, and 2-methylpropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available benzene derivatives.

    Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution using reagents like chlorine gas (Cl₂) and fluorine gas (F₂) or more controlled reagents like N-chlorosuccinimide (NCS) and Selectfluor.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol (CH₃OH) in the presence of a base such as sodium hydride (NaH).

    Alkylation: The 2-methylpropoxy group is added through a Williamson ether synthesis, where the phenol derivative reacts with 2-methylpropyl bromide (C₄H₉Br) in the presence of a strong base like potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene can undergo various chemical reactions:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy and 2-methylpropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a metal catalyst under elevated pressure and temperature.

Major Products

    Substitution: Formation of new aromatic compounds with different substituents.

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Cyclohexane derivatives.

Scientific Research Applications

1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceuticals.

    Medicine: Investigated for its potential as a precursor to drugs with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-fluoro-4-methoxybenzene: Lacks the 2-methylpropoxy group, making it less bulky and potentially less reactive.

    1-Chloro-2-fluoro-4-methoxy-3-propoxybenzene: Similar structure but with a propoxy group instead of a 2-methylpropoxy group, which may affect its steric and electronic properties.

    1-Chloro-2-fluoro-4-methoxy-3-(2-methylbutoxy)benzene: Contains a longer alkyl chain, which can influence its solubility and reactivity.

Uniqueness

1-Chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which can result in distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

1-chloro-2-fluoro-4-methoxy-3-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO2/c1-7(2)6-15-11-9(14-3)5-4-8(12)10(11)13/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRPWSVSMPCSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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